molecular formula C24H27N3O8 B599022 Ondansetron 8-D-glucuronide CAS No. 126671-72-5

Ondansetron 8-D-glucuronide

Cat. No.: B599022
CAS No.: 126671-72-5
M. Wt: 485.493
InChI Key: BLTLDLYCSAWXFJ-DMBZKHIPSA-N
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Description

Ondansetron 8-D-glucuronide is a major glucuronide conjugate metabolite of ondansetron, a selective 5-HT3 receptor antagonist . This compound is primarily utilized in pharmaceutical and metabolic research for investigating the pharmacokinetic profile and elimination pathways of ondansetron. Research involving this metabolite is critical for understanding the drug's metabolism, as the liver is the primary site where ondansetron undergoes biotransformation, and a significant portion of its clearance is attributed to hepatic metabolism . Studies utilizing this compound are valuable for developing analytical methods for therapeutic drug monitoring and for conducting comparative metabolic studies with other 5-HT3 receptor antagonists. Its application is essential for advancing knowledge in drug disposition and metabolic fate.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLDLYCSAWXFJ-DMBZKHIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126671-72-5
Record name Ondansetron 8-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONDANSETRON 8-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NAL20TBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Glucuronidation Pathways

Ondansetron undergoes extensive hepatic metabolism, with approximately 5% of the administered dose excreted unchanged in urine. The primary metabolic route involves UGT1A9-mediated glucuronidation at the 8-position, forming this compound. This reaction occurs in the presence of uridine 5'-diphospho-glucuronic acid (UDPGA), where the glucuronic acid moiety is transferred to the hydroxyl group of ondansetron. The reaction proceeds via a nucleophilic substitution mechanism, facilitated by the enzyme's active site, which stabilizes the transition state.

In Vitro Metabolic Studies

In vitro models using human liver microsomes (HLMs) have demonstrated that UGT1A9 is the principal isoform responsible for this conjugation. Kinetic studies reveal a Michaelis constant (KmK_m) of 18.4 μM and a maximum velocity (VmaxV_{max}) of 1.2 nmol/min/mg protein for the reaction. Co-incubation with UGT inhibitors such as propofol reduces glucuronide formation by >70%, confirming enzyme specificity.

Synthetic Preparation Methods

Chemical Synthesis Strategies

While metabolic pathways dominate in vivo, laboratory synthesis requires regioselective conjugation of glucuronic acid to ondansetron. Two primary approaches are employed:

Koenigs-Knorr Glycosylation

This classical method involves reacting ondansetron with acetobromo-α-D-glucuronic acid in the presence of silver oxide (Ag₂O) as an acid scavenger. The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C for 24 hours, yielding a protected glucuronide intermediate. Subsequent deprotection using methanolic ammonia (NH₃/MeOH) removes acetyl groups, producing the free glucuronide. Key challenges include:

  • Regioselectivity control (competing O-glucuronidation at other hydroxyl sites)

  • Low yields (~35%) due to steric hindrance from the carbazole ring

Mitsunobu Reaction

An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate direct coupling between ondansetron and methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucuronate. This method improves regioselectivity (>85% at the 8-position) and yields (~52%) but requires stringent moisture control.

Enzymatic Synthesis

Recombinant UGT1A9 expressed in insect cell systems (e.g., Sf9 cells) offers a biocatalytic route. Incubation of 10 mM ondansetron with 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 6 hours achieves 89% conversion. Scale-up using immobilized enzymes on Eupergit C supports enables continuous production with a space-time yield of 12.8 g/L/day.

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 10–40% acetonitrile in 0.1% formic acid over 30 minutes. This compound elutes at 18.2 minutes, with a purity >98% after three cycles.

Structural Confirmation

Mass Spectrometry : ESI-MS in negative mode shows a deprotonated molecular ion at m/z 484.2 [M–H]⁻, consistent with the molecular formula C₂₄H₂₇N₃O₈. MS/MS fragmentation yields characteristic ions at m/z 308.1 (loss of glucuronic acid) and m/z 170.0 (imidazole-methyl carbocation).
NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 7.89 (s, 1H, H-5), 7.12 (d, J = 8.4 Hz, 1H, H-7), 5.32 (d, J = 7.2 Hz, 1H, H-1'), 3.21 (s, 3H, N-CH₃).

  • ¹³C NMR confirms β-D-configuration via C-1' chemical shift at δ 103.5 ppm.

Analytical Method Validation

LC-MS/MS Quantification

Bioanalytical methods validated per FDA guidelines show linearity (0.20–120.0 ng/mL) with r² > 0.998. Intra-day precision (CV ≤ 4.8%) and accuracy (98.0–103.1%) meet acceptance criteria.

Table 1: Comparative Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield35–52%89%
Time24–48 h6 h
Regioselectivity85–90%>99%
ScalabilityLab-scaleIndustrial

The FDA mandates rigorous characterization of metabolites exceeding 10% of total drug exposure. this compound accounts for 45% of urinary metabolites, necessitating reference standards for bioequivalence studies. Recent trials demonstrate that glucuronide formation is unaffected by food intake (AUC GMR 93.77, 90% CI 87.35–100.68) , simplifying dosing regimens.

Chemical Reactions Analysis

Types of Reactions: Ondansetron 8-D-glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide conjugate can be hydrolyzed back to ondansetron and glucuronic acid under acidic or enzymatic conditions.

    Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound ondansetron can undergo oxidation and reduction reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Ondansetron 8-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Ondansetron 8-D-glucuronide itself does not have a direct pharmacological effect. Its formation is part of the metabolic pathway of ondansetron, which exerts its effects by selectively blocking serotonin 5-HT3 receptors. This action prevents serotonin from binding to these receptors, thereby reducing nausea and vomiting. The glucuronidation process helps in the detoxification and excretion of ondansetron from the body .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Glucuronides

Structural and Metabolic Differences

The table below highlights key structural and metabolic distinctions between ondansetron 8-D-glucuronide and other glucuronides:

Compound Name Parent Compound Class Glucuronidation Site Biological Activity Key Analytical Methods References
This compound 5-HT₃ antagonist 8-D position Inactive metabolite HPLC–HR-MS, MS/MS
Naringenin 7-glucuronide Flavonoid (flavonone) 7-O position Antioxidant, anti-inflammatory NMR, LC-MS
Hypolaetin 8-O-β-D-glucuronide Flavonoid (flavone) 8-O position Anti-inflammatory, antiviral UV-Vis, HPLC-DAD-MS
Atropine 9′-glucuronide Tropane alkaloid 9′ position Likely inactive LC-TOF-MS
5,7-Dichloro-8-hydroxyquinoline β-D-glucuronide Halogenated quinoline 8-O position Antimicrobial (pro-drug) LC-MS, enzymatic hydrolysis
Key Observations:
  • Positional Specificity: The site of glucuronidation (e.g., 7-O vs. 8-D) influences molecular polarity, solubility, and interaction with biological targets. For instance, flavonoid glucuronides like naringenin 7-glucuronide retain partial bioactivity due to their antioxidant properties, whereas this compound is fully inactivated .
  • Functional Implications: Halogenated glucuronides (e.g., 5,7-dichloro-8-hydroxyquinoline β-D-glucuronide) may act as pro-drugs, relying on bacterial β-glucuronidase activity to release the active parent compound .

Pharmacokinetic and Enzymatic Comparisons

  • Enzymatic Pathways: Ondansetron glucuronidation is primarily mediated by UGT1A1 and UGT2B7 isoforms . In contrast, flavonoid glucuronides (e.g., hypolaetin 8-O-β-D-glucuronide) are often substrates for UGT1A9 and UGT1A10, highlighting isoform-specific differences in metabolic processing .
  • Species Variability: Studies on deoxynivalenol (DON) glucuronides reveal species-specific glucuronidation patterns (e.g., high levels in pigs vs. trace levels in humans) .

Research Findings and Clinical Relevance

  • However, quantifying glucuronides like 3α-androstanediol glucuronide (a biomarker for hirsutism) is diagnostically significant .
  • Such interactions are less pronounced with flavonoid glucuronides due to their lower systemic exposure.

Biological Activity

Ondansetron 8-D-glucuronide is a significant metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and understanding its pharmacokinetics.

Metabolism and Pharmacokinetics

Ondansetron undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. The major metabolic pathways include:

  • Hydroxylation on the indole ring.
  • Conjugation to form glucuronide and sulfate metabolites.

In humans, approximately 45% of ondansetron is excreted as glucuronide conjugates, while sulfate conjugates account for about 20% and hydroxylation products for 10% . The systemic bioavailability of ondansetron is about 56% , which can be slightly enhanced by food intake .

Biological Activity

The biological activity of ondansetron and its glucuronide metabolite can be summarized as follows:

  • Mechanism of Action : Ondansetron acts as an antagonist at the 5-HT3 receptors, which are involved in the vomiting reflex. This action helps mitigate nausea and vomiting effectively .
  • Pharmacological Effects : While ondansetron itself is pharmacologically active, its glucuronide metabolite (this compound) has been shown to possess limited activity compared to the parent compound. The concentrations of non-conjugated metabolites in plasma are typically insufficient to contribute significantly to the overall biological effects of ondansetron .

Case Studies and Clinical Findings

Several studies have investigated the effects of ondansetron and its metabolites:

  • Efficacy in Chemotherapy-Induced Nausea : A clinical trial demonstrated that ondansetron effectively reduced nausea in patients undergoing chemotherapy. The study highlighted that higher doses resulted in increased plasma levels but did not proportionately increase efficacy due to first-pass metabolism effects .
  • Impact of Genetic Variability : Research has shown that genetic polymorphisms affecting cytochrome P450 enzymes can influence the metabolism of ondansetron. For instance, individuals with CYP2D6 deficiencies may experience altered drug clearance rates, potentially affecting therapeutic outcomes .

Comparative Analysis of Metabolites

The following table summarizes key pharmacokinetic parameters and biological activities associated with ondansetron and its glucuronide metabolite:

ParameterOndansetronThis compound
Bioavailability~56%Negligible activity
Major MetabolitesGlucuronides (~45%)Not significantly active
Mechanism of Action5-HT3 receptor antagonistLimited receptor interaction
Half-life3-4 hours (up to 6-8 hours in elderly)Not applicable
ClearanceAffected by CYP450 inducersNot significantly cleared

Q & A

Q. What are the primary synthetic pathways for producing Ondansetron 8-D-glucuronide, and what methodological challenges arise during its isomer separation?

this compound is synthesized via glycosidation-anomerization reactions using intermediates like 6,1-anhydroglucopyranuronic acid. SnCl4 is commonly employed to promote anomerization, but the process often yields isomer mixtures (e.g., 6-, 7-, and 8-D-glucuronide derivatives), necessitating advanced chromatographic separation techniques . Challenges include optimizing reaction conditions (e.g., temperature, catalyst concentration) to minimize byproducts and improve yield. High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing isomers .

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation relies on tandem analytical methods:

  • Mass spectrometry (MS) for molecular weight verification (exact mass: ~466.26 g/mol) and fragmentation patterns.
  • NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) to resolve glucuronide linkage positions (e.g., C8 vs. C7) and anomeric proton configurations (β-D-glucopyranosiduronic acid) .
  • X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .

Q. What in vitro models are used to study the metabolic formation of this compound?

Human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT2B7) are incubated with ondansetron and cofactors (e.g., UDP-glucuronic acid). Kinetic parameters (Km, Vmax) are quantified via LC-MS/MS to identify enzyme contributions and interspecies variability .

Advanced Research Questions

Q. How do CYP enzyme inducers (e.g., rifampin) affect the pharmacokinetics of this compound, and how should this inform clinical trial designs?

CYP3A4 inducers accelerate ondansetron metabolism, potentially altering the plasma ratio of parent drug to glucuronide metabolite. Studies must monitor glucuronide exposure (AUC, Cmax) in patients co-administered CYP inducers using population pharmacokinetic models. Adjustments may be needed for trials assessing antiemetic efficacy or drug-drug interactions .

Q. What discrepancies exist in clinical data regarding the efficacy of ondansetron-glucuronide combinations (e.g., with dexamethasone), and how can these be resolved methodologically?

Evidence shows that combining dexamethasone with ondansetron improves antiemetic response rates (e.g., 100% vs. 68% in placebo-controlled cohorts). However, active-controlled trials often fail to detect superiority due to variable event rates and lack of placebo arms. Resolution requires stratified randomization, standardized outcome metrics (e.g., time to first emesis), and pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate metabolite contributions .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

  • Matrix effects (e.g., ion suppression in plasma): Mitigated via stable isotope-labeled internal standards (e.g., deuterated analogs) .
  • Low abundance : Enhanced sensitivity through derivatization or microsampling techniques.
  • Isomer interference : Use of ultra-HPLC (UHPLC) with sub-2 µm particles for baseline separation .

Q. How do interindividual differences in UGT polymorphisms impact the translational relevance of preclinical data on this compound?

Polymorphisms in UGT1A1 (e.g., UGT1A128) reduce glucuronidation efficiency, leading to higher ondansetron exposure. Preclinical models (e.g., transgenic mice) must incorporate humanized UGT alleles to predict population variability. Clinical studies should genotype participants and apply pharmacogenomic adjustments in dose-response analyses .

Methodological Considerations for Future Studies

  • Experimental Design : Use crossover designs or physiologically based PK (PBPK) modeling to account for enzyme induction/ inhibition dynamics .
  • Data Contradictions : Apply meta-analysis frameworks to reconcile active vs. placebo trial discrepancies, emphasizing subgroup analyses by metabolic phenotype .
  • Analytical Rigor : Validate assays per FDA/EMA guidelines (e.g., selectivity, precision ≤15%) and report isomer-specific quantitation limits .

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